molecular formula C4H7ClN2S B1349909 (R)-4-Cyanothiazolidine hydrochloride CAS No. 391248-17-2

(R)-4-Cyanothiazolidine hydrochloride

Cat. No.: B1349909
CAS No.: 391248-17-2
M. Wt: 150.63 g/mol
InChI Key: DKSWPRJRULFBTA-PGMHMLKASA-N
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Description

®-4-Cyanothiazolidine hydrochloride is a chemical compound that belongs to the thiazolidine family Thiazolidines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a five-membered ring The ®-4-Cyanothiazolidine hydrochloride is characterized by the presence of a cyano group (-CN) attached to the fourth carbon of the thiazolidine ring, and it is typically found in its hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Cyanothiazolidine hydrochloride typically involves the reaction of cysteine with cyanogen bromide. The reaction proceeds under mild conditions, usually in an aqueous medium, and results in the formation of the thiazolidine ring with the cyano group attached to the fourth carbon. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-4-Cyanothiazolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: ®-4-Cyanothiazolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Aminothiazolidines.

    Substitution: Various substituted thiazolidines depending on the nucleophile used.

Scientific Research Applications

®-4-Cyanothiazolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-4-Cyanothiazolidine hydrochloride involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thiazolidine ring can interact with various enzymes and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, its potential antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

    Thiazolidine: The parent compound without the cyano group.

    4-Cyanothiazolidine: The non-chloride salt form.

    Thiazolidine-2,4-dione: A related compound with a dione functional group.

Comparison: ®-4-Cyanothiazolidine hydrochloride is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. Compared to thiazolidine, the cyano group enhances its potential as a building block in organic synthesis. Compared to thiazolidine-2,4-dione, it has different reactivity and applications due to the absence of the dione functional group.

Properties

IUPAC Name

(4R)-1,3-thiazolidine-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.ClH/c5-1-4-2-7-3-6-4;/h4,6H,2-3H2;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSWPRJRULFBTA-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCS1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCS1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374110
Record name (R)-4-Cyanothiazolidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391248-17-2
Record name (R)-4-Cyanothiazolidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-4-Cyanothiazolidine hydrochloride
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